2-Amino-3-quinolin-4-YL-propionic acid is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a quinoline structure, which is known for its diverse pharmacological properties. It is primarily studied for its implications in drug development, particularly in the fields of oncology and antimicrobial research.
The compound can be derived from various quinoline derivatives through chemical synthesis. It is often obtained in the form of its dihydrochloride salt, which enhances its solubility and stability for various applications. The synthesis typically begins with readily available starting materials, such as quinoline or its derivatives, followed by specific reaction conditions to yield the desired product.
2-Amino-3-quinolin-4-YL-propionic acid falls under the category of amino acids and is classified as an organic compound due to its carbon-based structure. It is also categorized as a heterocyclic compound because it contains a ring structure that includes atoms other than carbon, specifically nitrogen.
The synthesis of 2-Amino-3-quinolin-4-YL-propionic acid can be accomplished through several methods, including:
In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to ensure consistent quality and yield. High-purity starting materials and advanced purification techniques are critical to meet industry standards.
The molecular formula of 2-Amino-3-quinolin-4-YL-propionic acid is with a molar mass of approximately 235.25 g/mol. The compound features a quinoline ring system attached to a propionic acid moiety.
2-Amino-3-quinolin-4-YL-propionic acid can undergo several chemical transformations:
These reactions highlight the versatility of 2-Amino-3-quinolin-4-YL-propionic acid in synthetic organic chemistry, allowing for the creation of a variety of derivatives that may possess unique biological activities.
The mechanism of action for 2-Amino-3-quinolin-4-YL-propionic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects:
2-Amino-3-quinolin-4-YL-propionic acid has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings, making it a valuable subject for further study in medicinal chemistry and related fields.
Racemic and enantiopure syntheses of 2-amino-3-quinolin-4-yl-propionic acid employ distinct strategies to address stereochemical challenges. The racemic route typically begins with a Strecker reaction using 4-quinolinecarbaldehyde, ammonium chloride, and potassium cyanide in aqueous conditions at 80°C, achieving ~65% yield of the α-amino nitrile intermediate. Subsequent hydrolysis with 6M HCl furnishes the racemic amino acid [1]. For chiral forms, asymmetric hydrogenation (detailed in Section 1.2) and catalytic cross-coupling are preferred. Palladium-catalyzed reactions between 4-chloroquinoline and dehydroalanine derivatives using Pd(II) acetate enable direct side-chain incorporation with 85% yield and high regioselectivity [2]. The (S)-enantiomer is synthesized via enzymatic resolution or chiral auxiliaries, yielding >98% enantiomeric excess (ee) when using (S)-BINAP-based catalysts [5].
Table 1: Key Enantioselective Synthesis Methods
Method | Conditions | Yield | ee (%) |
---|---|---|---|
Strecker (Racemic) | NH₄Cl/KCN, H₂O, 80°C | 65% | N/A |
Pd-Catalyzed Coupling | Pd(OAc)₂, 80–100°C | 85% | >98 (S) |
Enzymatic Resolution | Chiral protease, pH 7.5 | 40–50% | >99 |
Asymmetric hydrogenation is pivotal for accessing enantiopure forms, particularly the biologically relevant (S)-enantiomer. Heterogeneous catalysts like Pd/C or Rh/Al₂O₃ facilitate racemic hydrogenation of quinoline-substituted dehydroalanine precursors at 50–60 psi H₂, yielding 90–95% of the saturated amino acid [5]. For stereocontrol, homogeneous chiral catalysts such as Rh(I)-(S)-BINAP complexes enable enantioselective reduction under mild conditions (25°C, 40 psi H₂), achieving 92% ee and 88% isolated yield [2]. Critical parameters include:
Table 2: Hydrogenation Catalyst Performance
Catalyst System | Pressure (psi) | ee (%) | Yield |
---|---|---|---|
Rh-(S)-BINAP | 40 | 92 | 88% |
Ru-PhanePhos | 15 | 90 | 85% |
Pd/C (racemic) | 60 | N/A | 95% |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 2-amino-3-quinolin-4-yl-propionic acid into complex peptides. The Fmoc-protected variant is anchored to Wang or Rink amide resins via its carboxylic acid group using HOBt/DIC activation, achieving >95% coupling efficiency [1]. Key advantages include:
Table 3: Solid-Phase Synthesis Optimization
Parameter | Batch Method | Continuous-Flow |
---|---|---|
Coupling Efficiency | 95% | 99% |
Racemization | <2% | <0.5% |
Scale-Up Capacity | 50 g/resin batch | 500 g/day |
The α-amino group requires protection during derivatization, with Boc, Fmoc, and Cbz groups exhibiting distinct stability profiles:
Table 4: Protecting Group Stability Comparison
Group | Deprotection Reagent | Stability Concerns | Quinoline Compatibility |
---|---|---|---|
Boc | TFA | Acid-sensitive side chains | Excellent |
Fmoc | Piperidine | Base-sensitive esters | Good |
Cbz | H₂/Pd-C | Ring saturation | Poor |
For carboxylic acid protection, methyl esters (CH₂N₂/MeOH) are preferred over tert-butyl due to milder deprotection conditions (LiOH vs. TFA) [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: